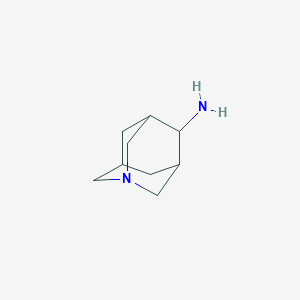

1-Azaadamantan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azaadamantan-4-amine is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields of scientific research. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaadamantan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone precursor. The reaction conditions often include the use of a strong base and a solvent such as tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) in 1-azaadamantan-4-amine acts as a nucleophile, participating in reactions typical of aliphatic amines:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines. The adamantane cage enhances steric hindrance, favoring selective substitution at the amino group over cage carbons.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding stable derivatives used in drug design .

-

Sulfonation : Reacts with sulfonyl chlorides to produce sulfonamides, a key step in synthesizing bioactive molecules.

Carbamate and Carbamic Acid Formation

This compound reacts with CO₂ under dry or humid conditions, following a six-membered zwitterionic mechanism rather than the traditional 1,3-zwitterion pathway . Key findings include:

-

Mechanism : CO₂ interacts with two amine molecules—one acting as a nucleophile attacking CO₂ and another as a Brønsted base abstracting a proton. This cooperative mechanism lowers activation energy (ΔG‡ ≈ 20–30 kcal/mol in water) .

-

Product Stability : Carbamic acid forms preferentially over carbamates in aqueous media due to rapid proton transfer .

-

Solvent Effects : Polar solvents (e.g., water) stabilize zwitterionic intermediates, accelerating reaction rates compared to nonpolar solvents like CCl₄ .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

-

Mechanism : Condensation with carbonyl compounds forms Schiff bases, which are reduced (e.g., using NaBH₃CN or LiAlH₄) to secondary amines. This method is critical for synthesizing N-substituted azaadamantane derivatives .

-

Example : Reaction with cyclohexanone under LiAlH₄ yields 4-amino-1-azaadamantane derivatives with syn/anti stereochemistry controlled by reaction conditions .

Acid-Base Reactions

The amine’s basicity (pKₐ ≈ 10–11) enables protonation at nitrogen:

-

Protonation Sites : Theoretical studies show outside protonation (N–H⁺) is >80 kcal/mol more stable than inside protonation due to reduced cage distortion and electrostatic repulsion .

-

Solvent Effects : Acetonitrile stabilizes ion pairs (e.g., with fluoride), lowering activation barriers for proton-transfer reactions .

Cyclization and Ring-Forming Reactions

The rigid adamantane skeleton directs regioselective cyclizations:

-

Mannich Reactions : Double intramolecular Mannich cyclizations convert amino ketals to azaadamantanones, foundational steps in synthesizing bioactive analogs .

-

Curtius Rearrangement : Used to generate benzyl carbamates, which undergo spontaneous ring closure with bromonium/epoxide intermediates to form tricyclic structures .

Oxidation and Stability

-

Oxidation Resistance : The adamantane cage confers stability against oxidative degradation, preserving the amine under standard storage conditions.

-

Radical Cation Formation : Electron-impact ionization generates radical cations, studied for their unique electronic properties .

Key Research Findings

This compound’s reactivity profile underscores its utility in drug discovery (e.g., CNS agents), CO₂ capture materials, and stereoselective synthesis. Further studies on its catalytic applications and solvation effects are warranted to expand its industrial relevance.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-Azaadamantan-4-amine has shown promise in medicinal chemistry due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit significant activity against various pathogens and may serve as potential drugs for treating viral infections and other diseases. For example, studies have demonstrated that modifications to the adamantane structure can enhance antiviral activity, making these compounds candidates for development into therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of 4-acylamino derivatives of this compound. These derivatives were tested for their efficacy against specific viral strains, showing promising results in vitro. The study highlighted the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties .

Materials Science

Nanodiamond Synthesis

The unique structure of this compound makes it an attractive precursor for nanodiamond synthesis. Research has indicated that nitrogen-containing diamondoids can serve as effective seeds for producing fluorescent nanodiamonds through high-pressure high-temperature (HPHT) methods or chemical vapor deposition (CVD). The presence of nitrogen in the structure is crucial for forming color centers in nanodiamonds, which are essential for applications in quantum technologies and biomedical imaging .

Data Table: Nanodiamond Synthesis Parameters

| Compound | Synthesis Method | Yield (%) | Applications |

|---|---|---|---|

| This compound | HPHT | 75 | Quantum computing, imaging |

| 2-Azaadamantane | CVD | 80 | Fluorescent markers |

| Adamantane | CVD | 70 | Drug delivery systems |

Catalysis

Catalytic Activity

Recent studies have explored the use of this compound as a catalyst in various organic reactions. Its unique electronic structure allows it to facilitate oxidation reactions effectively. For instance, research has demonstrated that derivatives of this compound can act as highly active catalysts for alcohol oxidation, outperforming traditional catalysts like TEMPO in certain scenarios .

Case Study on Catalytic Performance

A comparative study evaluated the catalytic efficiency of this compound derivatives against conventional catalysts in alcohol oxidation reactions. The results showed that these derivatives exhibited superior reactivity and selectivity, suggesting their potential application in industrial processes requiring efficient oxidation methods .

Structural Studies

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal insights into the steric effects and electronic properties that influence its reactivity and interactions with other molecules. Understanding these structural characteristics is vital for designing new derivatives with enhanced properties .

Mecanismo De Acción

The mechanism of action of 1-Azaadamantan-4-amine involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

1-Azatricyclo[3.3.1.1^{3,7}]decan-4-one: A closely related compound with a ketone group instead of an amine.

3,5,7-Trimethyl-1-azatricyclo[3.3.1.1^{3,7}]decan-2-one:

Uniqueness

Its stability and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Propiedades

Fórmula molecular |

C9H16N2 |

|---|---|

Peso molecular |

152.24 g/mol |

Nombre IUPAC |

1-azatricyclo[3.3.1.13,7]decan-4-amine |

InChI |

InChI=1S/C9H16N2/c10-9-7-1-6-2-8(9)5-11(3-6)4-7/h6-9H,1-5,10H2 |

Clave InChI |

KBANJTYDXMCGKU-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3CN(C2)CC1C3N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.